![molecular formula C16H19NO4 B1499161 3-(1-(Tert-butoxycarbonyl)-1H-indol-3-YL)propanoic acid CAS No. 468721-38-2](/img/structure/B1499161.png)
3-(1-(Tert-butoxycarbonyl)-1H-indol-3-YL)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) protected amino acids . For instance, Boc-protected amino acid ionic liquids (Boc-AAILs) have been prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These Boc-AAILs have been used as starting materials in dipeptide synthesis .Scientific Research Applications
Synthesis and Characterization
- 3-(1-(Tert-butoxycarbonyl)-1H-indol-3-YL)propanoic acid and its derivatives have been utilized in various synthetic processes. For example, copper-catalyzed cycloaddition involving this compound has been used to create (triazolylethyl)indoles, which are indole-3-propionic acid mimics (Petrini & Shaikh, 2009). Additionally, its application in the enantioselective synthesis of neuroexcitant analogs has been documented, highlighting its role in creating enantiomerically pure derivatives (Pajouhesh et al., 2000).
Organometallic Chemistry
- In the field of organometallic chemistry, this compound has been involved in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These compounds are examined for their potential as isosteric substitutes for organic drug candidates, demonstrating the compound's versatility in creating complex organometallic structures (Patra, Merz, & Metzler‐Nolte, 2012).
Antimicrobial and Antifungal Applications
- Schiff bases containing the indole group, derived from Tryptophan and various aldehydes, have been synthesized and examined for antimicrobial activity. These studies highlight the potential biomedical applications of compounds derived from 3-(1-(Tert-butoxycarbonyl)-1H-indol-3-YL)propanoic acid in combating various bacterial and fungal infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Enzyme Inhibition
- Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, derived from this compound, have shown potent inhibition against the urease enzyme. This demonstrates its potential in the development of therapeutic agents and drug designing programs (Nazir et al., 2018).
Mechanism of Action
- The tert-butoxycarbonyl (Boc) group is a common protecting group for amino acids in peptide synthesis . It shields the amino group, allowing selective reactions at other functional groups.
Target of Action
Biochemical Pathways
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-16(2,3)21-15(20)17-10-11(8-9-14(18)19)12-6-4-5-7-13(12)17/h4-7,10H,8-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUINFUFJPVTRQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653027 | |
Record name | 3-[1-(tert-Butoxycarbonyl)-1H-indol-3-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Tert-butoxycarbonyl)-1H-indol-3-YL)propanoic acid | |
CAS RN |
468721-38-2 | |
Record name | 3-[1-(tert-Butoxycarbonyl)-1H-indol-3-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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